Methyltetrazine-amino-PEG5-CH2CH2NHBoc
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Overview
Description
Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is widely used in the field of bioorthogonal chemistry, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). This compound contains a methyltetrazine group, which is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG5-CH2CH2NHBoc typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring structure.
PEGylation: The PEG5 chain is introduced through a PEGylation reaction, which involves the attachment of a polyethylene glycol chain to the methyltetrazine group.
Boc Protection: The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG5-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most significant reaction, where the methyltetrazine group reacts with TCO-containing molecules to form stable adducts.
Substitution Reactions: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include TCO-containing molecules, protecting groups like Boc, and PEGylation reagents.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the methyltetrazine group. Solvents like dichloromethane and dimethylformamide are often used.
Major Products
The major products formed from these reactions include stable adducts resulting from the iEDDA reaction and substituted derivatives of the original compound.
Scientific Research Applications
Methyltetrazine-amino-PEG5-CH2CH2NHBoc has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Methyltetrazine-amino-PEG5-CH2CH2NHBoc involves the iEDDA reaction. The methyltetrazine group reacts with TCO-containing molecules to form stable adducts. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides solubility and flexibility, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG5-methyltetrazine: Similar in structure but contains two methyltetrazine groups.
Methyltetrazine-amido-PEG5-alkyne: Contains an alkyne group instead of an amino group.
Uniqueness
Methyltetrazine-amino-PEG5-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group, a PEG5 chain, and a Boc-protected amino group. This combination provides versatility in chemical reactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C28H44N6O8 |
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Molecular Weight |
592.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H44N6O8/c1-22-31-33-26(34-32-22)24-7-5-23(6-8-24)21-30-25(35)9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-29-27(36)42-28(2,3)4/h5-8H,9-21H2,1-4H3,(H,29,36)(H,30,35) |
InChI Key |
IZLQMGFQBXBQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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